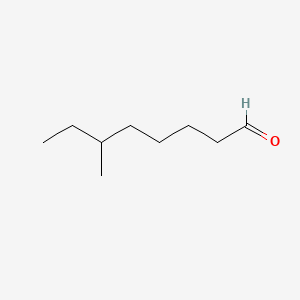

6-Methyloctanal

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-methyloctanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-3-9(2)7-5-4-6-8-10/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZKSSJWPUCGOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952933 | |

| Record name | 6-Methyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Green aroma | |

| Record name | 6-Methyloctanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2149/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 6-Methyloctanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2149/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.810-0.813 | |

| Record name | 6-Methyloctanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2149/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

30689-75-9 | |

| Record name | 6-Methyloctanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30689-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyloctanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030689759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanal, 6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLOCTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/369IPU68IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthetic Pathways

Discovery and Isolation from Biological Systems (Excluding Human)

Co-occurrence with Structurally Related AldehydesIn the essential oil of Citrus junos, 6-methyloctanal is found alongside a variety of other aldehydes, many of which are structurally relatedacs.orgresearchgate.net. These co-occurring aldehydes are crucial in defining the overall sensory characteristics of Yuzu oil. Notably, research has identified 8-methylnonanal and 8-methyldecanal as other novel aldehyde components present in Yuzu peel oil, often discussed in conjunction with 6-methyloctanalacs.org.

The presence of these branched-chain aliphatic aldehydes contributes to the complex aroma profile of Yuzu, distinguishing it from other citrus fruits. Studies analyzing the volatile composition of Yuzu essential oil have cataloged a range of aldehydes, including but not limited to, those with methyl-branched structures, which are known to possess low odor thresholds and significant aromatic impact acs.orgresearchgate.net. The relative abundance and specific types of aldehydes present can differ between Yuzu fruits harvested at different maturity stages (green versus yellow) acs.org.

Proposed Biosynthetic Mechanisms and PrecursorsWhile specific, detailed pathways for the biosynthesis of this compound in Citrus junos are still an area of ongoing research, general mechanisms for aldehyde formation in plants provide a framework for understanding its origin. Aldehydes in essential oils are often derived from fatty acid metabolism or terpenoid pathwaysacs.orgresearchgate.net. Branched-chain aldehydes, such as this compound, are typically synthesized through pathways involving the elongation and modification of branched-chain fatty acids or amino acidsoup.com.

One proposed route for the formation of such aldehydes involves the oxidation of corresponding primary alcohols, which themselves can be synthesized from fatty acid precursors. For example, the biosynthesis of branched-chain fatty acids often begins with the incorporation of branched-chain acyl-CoA units derived from amino acids like valine or leucine. These fatty acids can then undergo further modifications, including chain shortening or oxidation, to yield aldehydes oup.com. The specific enzymes and genetic machinery involved in the synthesis of this compound in Yuzu are subjects of continued investigation, with research aiming to elucidate the precise steps from precursor molecules to the final chiral aldehyde oup.comoup.com.

Synthetic Methodologies for 6-methyloctanal and Its Stereoisomers

Chemical Synthesis Approaches

The construction of the 6-methyloctanal carbon skeleton and the introduction of the aldehyde functionality can be accomplished through several chemical synthesis routes. These approaches often involve strategic bond formations and functional group interconversions.

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. chemistry.coachresearchgate.netslideshare.net For this compound, a primary disconnection strategy involves the carbon-carbon bond adjacent to the chiral center.

A logical disconnection can be made at the C5-C6 bond. This leads to two key synthons: a C5 fragment, which can be derived from a suitable pentyl halide or equivalent nucleophile, and a C3 chiral synthon containing the methyl group and the precursor to the aldehyde. This latter fragment is a critical component as it carries the stereochemical information.

Another strategic disconnection can be considered at the C-C bond alpha to the carbonyl group. This approach, common in the synthesis of aldehydes and ketones, often involves the use of enolate chemistry or their equivalents. deanfrancispress.com For this compound, this would lead to a heptanal derivative and a methylating agent. However, controlling the regioselectivity of methylation in a long-chain aldehyde can be challenging.

A more effective strategy often involves building the chiral center first and then extending the carbon chain. For instance, starting from a chiral precursor like (R)- or (S)-citronellol allows for the establishment of the stereocenter at an early stage. harvard.edu

Common Retrosynthetic Disconnections for this compound:

| Disconnection Strategy | Key Synthons/Precursors | Forward Reaction Type |

| C5-C6 Bond Cleavage | Pentyl Grignard/cuprate + Chiral epoxide/aldehyde | Grignard/cuprate addition |

| C-C Alpha to Carbonyl | Heptanal enolate + Methyl iodide | Enolate alkylation |

| From Chiral Pool | (R)- or (S)-Citronellol | Chain elongation and functional group manipulation |

The total synthesis of this compound can be achieved from simple, achiral starting materials or by leveraging the chiral pool. One practical approach begins with commercially available materials and builds the carbon skeleton sequentially.

A plausible total synthesis could start from 1-bromo-3-methylbutane. This can be converted to the corresponding Grignard reagent and coupled with a suitable electrophile, such as an epoxypropane derivative, to form the basic carbon chain. Subsequent oxidation and chain elongation steps would lead to the final aldehyde.

A documented synthesis of a precursor to a more complex pheromone, (R)-8-(benzyloxy)-6-methyloctanal, starts from (R)-citronellol. harvard.edu This process involves the protection of the alcohol, oxidative cleavage of the double bond to yield an aldehyde, and subsequent chain extension. The final step to obtain this compound from such a precursor would involve deprotection and oxidation.

The Kornblum oxidation offers a method for synthesizing aliphatic aldehydes from alkyl halides. researchgate.netthieme-connect.com This reaction typically involves reacting an alkyl halide with dimethyl sulfoxide (DMSO) in the presence of a base. This could be a viable final step in a multi-step synthesis where a 6-methyloctyl halide is prepared first.

Given the chiral nature of this compound, enantioselective synthesis is crucial for obtaining specific stereoisomers. These methods employ chiral catalysts, auxiliaries, or reagents to control the formation of the desired enantiomer.

A concise enantioselective synthesis of both (R)- and (S)-6-methyloctanal has been reported. nih.gov The synthesis starts from commercially available chiral precursors, which are converted to the target aldehydes in a few steps. For instance, (S)-6-methyloctanal has been synthesized from (S)-6-methyl-7-octen-1-ol, which is then converted to the final aldehyde.

Reported Yields for Enantioselective Synthesis of this compound Stereoisomers:

| Target Compound | Starting Material | Reported Yield | Purity | Reference |

| (S)-6-Methyloctanal | (S)-6-Methyloctanoic acid derivative | 56.3% | 93.4% (GC) | nih.gov |

| (R)-6-Methyloctanal | (R)-6-Methyloctanoic acid derivative | - | - | nih.gov |

Asymmetric catalysis offers an efficient way to generate chiral molecules, including aldehydes. nobelprize.orgnobelprize.org Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective functionalization of aldehydes. nih.govacs.orgorganic-chemistry.orgorganic-chemistry.orgacs.org Chiral secondary amines, such as those derived from proline, can react with aldehydes to form transient enamines. These enamines can then react with various electrophiles in a stereocontrolled manner. mdpi.com

For the synthesis of this compound, an organocatalytic approach could involve the asymmetric α-methylation of heptanal. However, controlling the position of the methylation on a long-chain aldehyde can be challenging. A more controlled approach would involve the synthesis of a precursor that can be readily converted to the final aldehyde.

Asymmetric hydrogenation is another powerful catalytic method. incatt.nlasynt.com While typically used for the reduction of ketones and alkenes, related methodologies could be adapted for the synthesis of precursors to chiral aldehydes like this compound.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. blogspot.comresearchgate.networdpress.comuwindsor.canih.gov After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

The Enders SAMP/RAMP hydrazone alkylation is a well-established method for the asymmetric α-alkylation of aldehydes and ketones. wikipedia.orgresearchgate.netresearchgate.netgrafiati.comacs.org In this approach, an aldehyde is first condensed with a chiral hydrazine, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP), to form a chiral hydrazone. Deprotonation of the hydrazone with a strong base like lithium diisopropylamide (LDA) generates a chiral azaenolate, which then reacts with an electrophile. Subsequent hydrolysis or ozonolysis cleaves the hydrazone, affording the chiral aldehyde. To synthesize (R)- or (S)-6-methyloctanal, one could start with pentanal, form the SAMP or RAMP hydrazone, and then alkylate with a suitable three-carbon electrophile.

The Evans oxazolidinone auxiliaries are also widely used in asymmetric synthesis, particularly for aldol reactions and alkylations. researchgate.netuwindsor.canih.gov An N-acyl oxazolidinone can be enolized and then alkylated with high diastereoselectivity. Subsequent removal of the auxiliary would provide a chiral carboxylic acid, which can then be reduced to the corresponding aldehyde, this compound.

Diastereoselective reactions are crucial when a molecule with multiple stereocenters is being synthesized or when a new stereocenter is created in a molecule that already contains one. mit.eduresearchgate.netresearchgate.net In the context of this compound synthesis, if a chiral starting material is used, subsequent reactions must be controlled to produce the desired diastereomer.

For example, if a chiral aldehyde is reacted with a nucleophile to create a new stereocenter, the facial selectivity of the attack on the carbonyl group will determine the diastereomeric ratio of the product. This can be influenced by steric hindrance or by the use of chelating reagents that create a more rigid transition state.

In the synthesis of a precursor to a complex natural product, a key intermediate with multiple stereocenters was synthesized with high stereocontrol, demonstrating the power of diastereoselective reactions in building complex molecules. acs.org While not directly a synthesis of this compound, the principles of controlling the stereochemical outcome of reactions involving chiral aldehydes are directly applicable.

Enantioselective Synthesis

Specific Reaction Systems (e.g., Metalloenamines of Chiral Alkoxy Amines for related aldehydes)

The asymmetric synthesis of α-branched aldehydes, such as the structural isomer 2-methyloctanal, has been effectively achieved through the use of metalloenamines derived from chiral alkoxy amines. This methodology provides a pathway to enantiomerically enriched aldehydes by creating a chiral environment during the alkylation step.

The synthesis begins with the preparation of a chiral alkoxy amine, which serves as a chiral auxiliary. These auxiliaries are typically synthesized from readily available chiral amino acids, such as (S)- or (R)-phenylalanine, (S)-leucine, and (S)-valine. uoa.grresearchgate.net The amino acids are first reduced to their corresponding chiral amino alcohols. uoa.gr Subsequently, the hydroxyl group of the amino alcohol is alkylated to introduce an alkoxy group, for example, a methoxy group, yielding the final chiral alkoxy amine. uoa.grnih.gov

These chiral alkoxy amines are then reacted with an aldehyde, such as propionaldehyde or octanal, to form the corresponding chiral aldimine. uoa.grresearchgate.net Deprotonation of this aldimine with a strong base, like lithium diisopropylamide (LDA), generates a chiral lithiated enamine (a metalloenamine). The presence of the alkoxy group on the chiral auxiliary is crucial as it is believed to chelate with the lithium cation, creating a rigid, bicyclic-like transition state. uoa.gr

This rigid conformation directs the subsequent alkylation step to occur from a specific face of the enamine. Alkylation of the metalloenamine with an alkyl halide (e.g., n-hexyl iodide or methyl iodide) followed by hydrolysis of the resulting imine yields the chiral α-branched aldehyde. uoa.grresearchgate.net The efficiency of the asymmetric induction, measured as enantiomeric excess (ee), is influenced by the structure of the chiral amine and the specific reaction conditions. Studies on the synthesis of 2-methyloctanal have shown that this method can produce either the (R) or (S) enantiomer with significant enantiomeric excess, reaching up to 58%. uoa.gr

The key factors influencing the stereoselectivity of this process include the structure of the chiral auxiliary (both the substituent from the original amino acid and the alkoxy group) and the nature of the aldehyde and alkylating agent. uoa.gr

Table 1: Asymmetric Synthesis of 2-Methyloctanal via Chiral Metalloenamines

This interactive table summarizes the results from the asymmetric alkylation to form 2-methyloctanal using different chiral alkoxy amines. The enantiomeric excess (% ee) indicates the degree of stereochemical control achieved.

| Chiral Amine Source (Configuration) | Aldimine Formed From | Alkylating Agent | Product Configuration | Chemical Yield (%) | Enantiomeric Excess (% ee) | Reference |

| (S)-Phenylalanine | Propionaldimine | n-Hexyl Iodide | (S)-(+)-2-Methyloctanal | 76 | 47 | uoa.gr |

| (S)-Valine | Propionaldimine | n-Hexyl Iodide | (S)-(+)-2-Methyloctanal | 67 | 34 | uoa.gr |

| (R)-Phenylglycine | Propionaldimine | n-Hexyl Iodide | (R)-(-)-2-Methyloctanal | 64 | 17 | uoa.gr |

| (S)-Phenylalanine | Octanaldimine | Methyl Iodide | (R)-(-)-2-Methyloctanal | 34 | 46 | uoa.gr |

| (S)-Phenylalanine with O-tert-butyl | Propionaldimine | n-Hexyl Iodide | (S)-(+)-2-Methyloctanal | 45 | 58 | uoa.gr |

Biocatalytic Synthesis and Enzymatic Transformations

While specific biocatalytic routes for this compound are not extensively documented, the synthesis of structurally related C9 and branched-chain aldehydes through enzymatic pathways provides a strong basis for plausible production routes. These methods are gaining attention as environmentally friendly alternatives to chemical synthesis for producing valuable fragrance and flavor compounds. mdpi.comresearchgate.netacs.org

Enzyme-Mediated Production Routes

Several enzyme classes and metabolic pathways hold potential for the synthesis of this compound.

One promising route involves the lipoxygenase (LOX) pathway, which is responsible for the formation of "green leaf volatiles" (GLVs) in plants. mdpi.com This pathway starts with the dioxygenation of polyunsaturated fatty acids by a lipoxygenase to form hydroperoxides. A subsequent enzyme, hydroperoxide lyase (HPL), cleaves these hydroperoxides to generate short-chain aldehydes. mdpi.com Specifically, the action of 9-HPL on 9-hydroperoxides derived from linoleic or linolenic acid produces C9 aldehydes. mdpi.com By utilizing a substrate with the appropriate branching, or by subsequent enzymatic modification, a branched C9 aldehyde like this compound could potentially be generated.

Another significant enzymatic route is the reduction of carboxylic acids to aldehydes, catalyzed by Carboxylic Acid Reductases (CARs). mdpi.com These enzymes can act on a range of carboxylic acids, including branched-chain variants, converting them into their corresponding aldehydes. nih.gov This approach would require a branched C9 carboxylic acid precursor, 6-methyloctanoic acid, which could be sourced from microbial fatty acid biosynthesis pathways or by feeding specific precursors to an engineered microbial host. The use of whole-cell biocatalysts expressing a CAR is often preferred due to the enzyme's requirement for cofactors like ATP and NADPH, which are regenerated by the cell's metabolism. mdpi.com

Cytochrome P450 monooxygenases also represent a versatile class of enzymes for aldehyde production. Certain P450s can hydroxylate the terminal methyl group of alkanes or fatty acids, which can then be further oxidized to an aldehyde. oup.com Furthermore, some P450 enzymes are capable of C-C bond cleavage, which can directly yield an aldehyde product from a larger substrate. nih.govrsc.org

Table 2: Potential Enzyme Classes for this compound Synthesis

This interactive table outlines enzyme classes that could plausibly be used for the biocatalytic production of this compound or related branched aldehydes, along with their typical reactions and substrates.

| Enzyme Class | Abbreviation | EC Number | Typical Reaction | Potential Substrate for this compound Pathway | Reference |

| Lipoxygenase | LOX | 1.13.11.- | Dioxygenation of fatty acids | Branched Polyunsaturated Fatty Acid | mdpi.com |

| Hydroperoxide Lyase | HPL | 4.1.2.- | Cleavage of fatty acid hydroperoxides | C18 Branched Fatty Acid Hydroperoxide | mdpi.com |

| Carboxylic Acid Reductase | CAR | 1.2.99.6 | Reduction of carboxylic acid to aldehyde | 6-Methyloctanoic Acid | mdpi.comnih.gov |

| Cytochrome P450 Monooxygenase | P450/CYP | 1.14.-.- | Hydroxylation, C-C bond cleavage | Branched Alkanes, Fatty Acids | oup.comnih.govrsc.org |

| Alcohol Dehydrogenase | ADH | 1.1.1.- | Oxidation of alcohol to aldehyde | 6-Methyloctan-1-ol | researchgate.netnih.gov |

Mechanistic Investigations of Biocatalyzed Reactions (e.g., Flavin-Dependent Monooxygenases)

The mechanisms of enzymes that could catalyze key steps in a potential biosynthetic pathway for this compound, such as hydroxylation or oxidation, have been studied for other substrates. Flavin-dependent monooxygenases (FMOs) and cytochrome P450 monooxygenases are particularly relevant.

Flavin-Dependent Monooxygenases (FMOs): FMOs are enzymes that use a flavin cofactor (FAD or FMN) to activate molecular oxygen for the monooxygenation of a substrate. mdpi.com The catalytic cycle generally involves two main half-reactions. First, the oxidized flavin cofactor is reduced by NAD(P)H. Second, the reduced flavin reacts with molecular oxygen to form a highly reactive C4a-(hydro)peroxyflavin intermediate. mdpi.commdpi.com This intermediate is a powerful oxidizing agent that transfers an oxygen atom to the substrate.

In the context of producing a precursor for this compound, an FMO could hydroxylate a specific carbon on an unactivated alkyl chain. The mechanism involves the C4a-hydroperoxyflavin species acting as an electrophile, attacking a nucleophilic center on the substrate. nih.govresearchgate.net For an alkane substrate, this proceeds via a radical mechanism or by direct insertion. The positioning and orientation of the substrate's alkyl chain within the enzyme's active site, which is typically hydrophobic, determines the regioselectivity of the hydroxylation. nih.govacs.org This selectivity is crucial for targeting a specific position, such as C6 on an octyl chain derivative, to initiate the pathway toward this compound.

Cytochrome P450 Monooxygenases (P450s): P450s are heme-thiolate enzymes renowned for their ability to catalyze a vast array of oxidative reactions, including the hydroxylation of unactivated C-H bonds. rsc.organnualreviews.org The catalytic cycle of P450s is complex, involving the activation of molecular oxygen at the iron center of the heme prosthetic group. The cycle culminates in the formation of a highly reactive iron(IV)-oxo porphyrin radical cation species, known as Compound I.

This potent oxidant can abstract a hydrogen atom from an alkane substrate to form a carbon radical and an iron(IV)-hydroxo intermediate. nih.gov This is followed by a "rebound" step where the hydroxyl group is transferred to the carbon radical, resulting in a hydroxylated product. nih.gov P450s found in various bacteria are known to hydroxylate medium-chain n-alkanes. researchgate.net The specific position of hydroxylation is dictated by the enzyme's active site architecture, which binds and orients the substrate relative to the heme oxidant.

Furthermore, some P450s can perform C-C bond cleavage (lyase reactions), often following one or more hydroxylation events. nih.gov For instance, the conversion of an α-hydroxy ketone can be cleaved by a P450 to yield an aldehyde. nih.gov This suggests a plausible, albeit complex, P450-mediated route where a longer-chain precursor could be specifically oxidized and cleaved to form a branched aldehyde like this compound.

Chemical Reactions and Reactivity Profiles

Transformations of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polar carbonyl (C=O) double bond. The oxygen atom, being more electronegative than carbon, draws electron density towards itself, creating a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen. This polarization renders the carbonyl carbon electrophilic and highly susceptible to attack by nucleophiles. Aliphatic aldehydes like 6-methyloctanal are generally more reactive in nucleophilic addition reactions than their ketone counterparts due to reduced steric hindrance and less electron-donation from the alkyl chain libretexts.orglnct.ac.inksu.edu.sancert.nic.in.

The most characteristic reactions of aldehydes involve nucleophilic addition across the carbonyl double bond. In these reactions, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final product.

General Mechanism: A nucleophile (:Nu⁻) attacks the carbonyl carbon, breaking the π bond and forming a new σ bond. The electrons from the π bond move to the oxygen atom, creating an alkoxide. This intermediate is then protonated, typically by the solvent or a proton source, to form a stable product.

Table 1: Common Nucleophilic Addition Reactions of Aldehydes

| Nucleophile / Reagent | Product Class | Reaction Type |

| Cyanide ion (CN⁻) (from HCN or NaCN/H⁺) | Cyanohydrin | Nucleophilic Addition |

| Hydride ion (H⁻) (from NaBH₄, LiAlH₄) | Primary Alcohol | Reduction (Nucleophilic Addition) |

| Organometallic Reagents (e.g., R⁻MgX, R⁻Li) | Secondary Alcohol | Nucleophilic Addition |

| Alcohols (ROH) (in presence of acid catalyst) | Acetal (via hemiacetal) | Nucleophilic Addition/Acetal Formation |

| Phosphoranes (Ph₃P=CHR) (Wittig Reagent) | Alkene | Nucleophilic Addition/Elimination |

| Water (H₂O) (especially for formaldehyde) | Gem-diol (Hydrate) | Nucleophilic Addition |

Reactivity: Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance around the carbonyl carbon and weaker electron-donating effects from the single alkyl substituent compared to the two alkyl substituents in ketones libretexts.orglnct.ac.inksu.edu.sancert.nic.in. Aromatic aldehydes, however, tend to be less reactive than aliphatic aldehydes due to resonance stabilization of the carbonyl group libretexts.orgksu.edu.sancert.nic.in.

The aldehyde functional group readily undergoes both oxidation and reduction reactions.

Oxidation: Aldehydes are easily oxidized to carboxylic acids, even by mild oxidizing agents. This is facilitated by the presence of an α-hydrogen atom on the carbonyl carbon, which can be abstracted, allowing for the formation of a carboxylic acid. Common oxidizing agents include acidified potassium dichromate (K₂Cr₂O₇), potassium permanganate (KMnO₄), and chromic acid. Milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) and Fehling's solution are specifically used to detect aldehydes, as they oxidize the aldehyde to a carboxylate salt and are themselves reduced (e.g., to metallic silver or copper(I) oxide, respectively) ncert.nic.insavemyexams.comfiveable.meallen.inblogspot.combritannica.comlibretexts.org.

Table 2: Redox Reactions of Aldehydes

| Reagent(s) | Transformation | Product Class | Reaction Type |

| K₂Cr₂O₇ / H⁺ | RCHO → RCOOH | Carboxylic Acid | Oxidation |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | RCHO → RCOOH | Carboxylic Acid + Ag | Oxidation |

| NaBH₄ | RCHO → RCH₂OH | Primary Alcohol | Reduction |

| H₂ / Metal Catalyst (Ni, Pd, Pt) | RCHO → RCH₂OH | Primary Alcohol | Reduction |

Reduction: Aldehydes can be readily reduced to primary alcohols. This can be achieved using chemical reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation using hydrogen gas (H₂) in the presence of metal catalysts like nickel (Ni), palladium (Pd), platinum (Pt), or rhodium (Rh) savemyexams.comallen.inblogspot.combritannica.com.

Aldehydes with α-hydrogen atoms are capable of undergoing condensation reactions, most notably the aldol condensation.

Aldol Condensation: In the presence of a dilute base (e.g., NaOH), aldehydes with at least one α-hydrogen atom can undergo self-condensation or crossed condensation. The initial step involves the deprotonation of an α-hydrogen to form an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule. This results in a β-hydroxyaldehyde, known as an aldol. Upon heating, these aldols readily undergo dehydration (elimination of water) to form α,β-unsaturated aldehydes, which are the aldol condensation products. This compound possesses α-hydrogens on the carbon adjacent to the carbonyl group (C2), making it capable of participating in aldol reactions.

Table 3: Condensation Reactions of Aldehydes

| Reactants | Catalyst / Conditions | Product Class | Reaction Type |

| Aldehyde with α-H + Aldehyde with α-H | Dilute Base | β-Hydroxyaldehyde (Aldol) | Aldol Addition |

| β-Hydroxyaldehyde (Aldol) | Heat / Acid or Base | α,β-Unsaturated Aldehyde | Dehydration (Condensation) |

| Aldehyde with α-H + Aromatic Aldehyde (no α-H) | Dilute Base | α,β-Unsaturated Aldehyde | Claisen-Schmidt Condensation |

| Aldehyde with α-H + Activated Methylene Compound (e.g., ester) | Base (e.g., amine) | α,β-Unsaturated Carbonyl Compound | Knoevenagel Condensation |

Related Condensations: Other related condensation reactions include the Knoevenagel condensation (involving activated methylene compounds) and the Claisen-Schmidt condensation (between an aldehyde/ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen) britannica.comwikipedia.orgmasterorganicchemistry.com.

Cyclization Reactions: While specific intramolecular cyclizations for this compound are not widely documented, aldehydes can participate in various cyclization reactions, often involving bifunctional molecules or internal rearrangements under catalytic conditions organic-chemistry.orgresearchgate.netrsc.orgrsc.orgvalpo.edu.

Redox Chemistry of the Carbonyl Center

Reactions Involving the Branched Alkyl Chain

The saturated, branched alkyl chain of this compound presents different reactivity challenges and opportunities compared to the aldehyde group. The C-H bonds in alkanes are generally unreactive and require specific activation strategies for functionalization.

The selective functionalization of C-H bonds in unactivated alkanes is a significant area of research in organic synthesis due to the abundance and inertness of these substrates acs.org. Achieving regioselectivity (targeting specific C-H bonds) and chemoselectivity (reacting only the desired bonds) is crucial.

Catalytic Approaches: Modern methods employ transition metal catalysis (e.g., using ruthenium, rhodium, iridium, or copper complexes), photocatalysis, and radical chemistry to activate C-H bonds. These approaches can target primary, secondary, or tertiary C-H bonds, with selectivity often dictated by steric and electronic factors, or by directing groups acs.orgnih.govbohrium.comresearchgate.netrsc.orgacs.orgcsic.es.

Radical Mechanisms: Radical-mediated reactions, such as hydrogen atom transfer (HAT), are common for C-H functionalization. For instance, nitrogen-centered radicals can be generated to abstract hydrogen atoms from methyl groups or other C-H bonds, leading to functionalization acs.orgcsic.es. Photocatalysis can also generate reactive radical species that initiate C-H functionalization nih.govresearchgate.net.

Methyl Group Functionalization: The methyl group at the C6 position of this compound represents a tertiary C-H bond if considering the carbon atom itself, or a primary C-H bond on the methyl group. Specialized methods exist for the selective functionalization of methyl groups, often involving radical intermediates or directed activation acs.orgcsic.es.

Table 4: Strategies for Selective C-H Functionalization of Alkanes

| Method | Target C-H Bonds | Example Transformation(s) | Key Concepts / Catalysts |

| Photocatalysis (e.g., with Anthraquinone) | Unactivated C-H (tertiary/secondary) | Pyridylation | Visible light, radical generation |

| Transition Metal Catalysis (e.g., Ru, Rh, Ir, Cu) | C-H bonds (various types) | Oxidation, Alkylation | Metal complexes, directed functionalization |

| Radical-mediated (e.g., Hofmann-Löffler-Freytag type) | Methyl C-H, other unactivated C-H | Amination, Iodination | Nitrogen-centered radicals, hydrogen atom transfer |

| Concerted Metalation–Deprotonation (CMD) / σ-Bond Metathesis | C-H bonds | Various | Electrophilic metal centers, four-membered transition states |

Copper catalysis is a versatile tool for forming C-C bonds, often involving the activation of alkyl chains or their functionalized derivatives.

Copper-Catalyzed Cross-Coupling: Traditional cross-coupling reactions typically require alkyl halides or similar activated electrophiles to react with nucleophilic partners. Copper catalysts facilitate these transformations, enabling the formation of new C-C bonds scispace.comgoogle.com. For this compound's alkyl chain, this would likely involve prior functionalization, such as halogenation at a specific position, to participate in such couplings.

In Situ Generated Organocopper Reagents: Copper catalysts can also be used with other reagents (e.g., zinc powder, alkyl halides) to generate organocopper species in situ. These can then participate in conjugate additions to α,β-unsaturated carbonyl compounds (enones), forming new C-C bonds acs.org.

Other Copper-Catalyzed Transformations: Copper catalysts are also involved in oxidative C-C bond cleavage and formation reactions, as well as cyanation of alkyl halides, demonstrating their broad utility in manipulating alkyl structures scispace.comnih.gov.

Table 5: Examples of Copper-Catalyzed C-C Bond Formation Relevant to Alkyl Chains

| Reaction Type | Reagents / Conditions | Product Class | Key Role of Copper |

| Cyanation of Alkyl Halides | Alkyl halide, CuI, light, CN⁻ source | Nitrile | Catalyst for C-C bond formation (via cyanation) |

| Conjugate Addition to Enones | Enone, Alkyl halide, Zn, Cu(I) catalyst, micellar environment | 1,4-Adduct | Facilitates in situ generation and reaction of organocopper species |

| Cross-Coupling (e.g., with functionalized alkyl) | Alkyl halide/sulfonate, nucleophile, Cu catalyst | C-C coupled product | Catalyst for coupling |

| Oxidative C-C Bond Cleavage/Formation | Ketone, O₂, Cu catalyst | Amide | Catalysis of oxidative cleavage and subsequent C-N bond formation (related to alkyl chain modification) |

Compound List

this compound

Aldehyde

Ketone

Carboxylic Acid

Primary Alcohol

Secondary Alcohol

Tertiary Alcohol

Hydroxynitrile

Cyanohydrin

Acetal

Hemiacetal

Alkene

Gem-diol (Hydrate)

β-Hydroxyaldehyde (Aldol)

α,β-Unsaturated Aldehyde

β-Hydroxyketone (Ketol)

α,β-Unsaturated Ketone

Alkyl Halide

Organometallic Reagent

Grignard Reagent

Organolithium Reagent

Phosphorane (Ylide)

Enolate Ion

Enone

Nitrile

Amide

Hydroxynitrile

Carboxylate Salt

Silver Ion ([Ag(NH₃)₂]⁺)

Copper(I) Oxide

Hydrogen Cyanide (HCN)

Sodium Borohydride (NaBH₄)

Lithium Aluminum Hydride (LiAlH₄)

Hydrogen (H₂)

Nickel (Ni)

Palladium (Pd)

Platinum (Pt)

Rhodium (Rh)

Potassium Dichromate (K₂Cr₂O₇)

Potassium Permanganate (KMnO₄)

Chromic Acid

Tollens' Reagent

Fehling's Solution

Zinc (Zn)

N-aminopyridinium salts

Anthraquinone

Ruthenium Porphyrin

Rhodium Porphyrin

Iridium Porphyrin

Copper Porphyrin

N-Iodosulfonamides

Sulfonamides

Iodoalkanes

Amine

Carbazole

Aryl Halide

Heteroaryl Halide

Vinyl Halide

Sulfonate

Enamine

Secondary Amine

2-Piperidinemethanol

2-Piperidineethanol

Organozinc Reagent

Acetaldehyde

Benzaldehyde

Ethanol

Propanal

Propanone

Acetone

Ethanal

Formaldehyde

Chloral

Chloral Hydrate

Cinnamaldehyde

Crotonaldehyde

Benzal Acetone

Dibenzyl Acetone

Acetophenone

Chalcone

2-lithiostyrenes

α-substituted 2-bromostyrenes

Butyllithium

α-silyloxy-γ,β-unsaturated ketone

α-silyloxy-γ,β-unsaturated aldehyde

2-vinylbenzyl alcohols

1,3-dioxobutane

2,2-dimethyl-3(2H)-furanone

Limonene

Erythro 4,5-dihydroxyhept-6-enoic acids

Threo 4,5-dihydroxyhept-6-enoic acids

Phenylseleno esters

Tributyltin hydride

Cyclohexanones

Cycloheptanones

2-diazoketo tetrahydropyrans

Dimethyloxosulphonium methylide

α-cinnamoylketene dithioacetals

Azetidin-2-one

Carbapenem antibiotic

Fatty acid calcium salt

Calcium formate

Manganese oxide

Formic acid

Acetic acid

Alkyne

Alkene

N-arylpyridin-2-amines

Dihydroquinolinone

Organocopper reagents

TMEDA

Ag(I)

Au(III)

AuCl₃

AgBF₄

LiClO₄

Li halides

NiCl₂

Sc(OTf)₃

TPGS-750-M

Methyl ketones

Sodium hypohalite

Sodium hypoiodite

Haloform

Iodoform

Hydrazine

Oxime

Imine

Schiff's base

Hydrazone

Hydroxylamine

Ammonia

Organozinc reagents

Allenyl aldehydes

Allenyl ketones

Homoallylic alcohols

C-H bonds

C-C bonds

C-N bonds

C-O bonds

C-S bonds

Aliphatic alkanes

Branched alkanes

Linear alkanes

Cycloalkanes

Tertiary C-H bonds

Secondary C-H bonds

Primary C-H bonds

Methyl groups

N-centered radicals

Amidyl radical

Reverse Hydrogen Atom Transfer (RHAT) agent

Copper(II) sulfate

Sodium potassium tartrate

Sodium hydroxide

Potassium hydroxide

Pyridine

Pyridinium chlorochromate (PCC)

CrO₃

HCl

H₂SO₄

H₂O

N₂

O₂

Ammonia derivatives

Hydrazine

Hydroxylamine

Ammonia

Guerbet reaction

Japp–Maitland condensation

Dieckmann condensation

Claisen condensation

Perkin reaction

Robinson annulation

Michael reaction

N-trifluoroacetyl derivatives

N-nitroamides

N-cyanamides

N-phosphoramidates

Iodine

Iodine chemistry

Iodoalkanes

N-iodo sulfonamides

Pyrrolidines

2-pyrrolidinones

SHAT process

MHAT process

N-centered radicals

Hofmann-Löffler-Freytag (H-L-F) reaction

Suárez oxidation

Terpenoids

Sesquiterpenoid

(−)-picrotoxinin

Sterol Biosynthesis

Testosterone Cypionate

Methyl arylvinyldiazoacetates

(E)-methyl 2-diazo-4-phenylbut-3-enoate

(S,E)-methyl 2-((R)-4-methyl-1,2-dihydronaphthalen-2-yl)-4-phenylbut-3-enoate

James R. Manning

Huw M. L. Davies

6-Methyloctan-1-ol

Octanal, 6-methyl-

(+/-)-6-methyloctanal

6-methyl octanal

FEMA number 4433

UNII identifier 369IPU68IF

Octanol/Water partition coefficient

Critical Pressure

Critical Temperature

Critical Volume

Normal Boiling Point Temperature

Normal melting (fusion) point

Vapor pressure

Dynamic viscosity

Ideal gas heat capacity

Standard Gibbs free energy of formation

Enthalpy of formation at standard conditions

Enthalpy of fusion at standard conditions

Enthalpy of vaporization at standard conditions

Log10 of Water solubility

McGowan's characteristic volume

Non-polar retention indices

Polar retention indices

8-Methyldecanal

7-Methylnonanal

9-methyldecanal

Dotriacontanal, 12-methyl

6-Methyl-1-octanol

1-Octanol, 6-methyl-

6-methyloctanol

A2181

SCHEMBL50953

DTXSID10959373

MFCD02258715

AKOS006230286

SB44916

SB84051

DS-16513

CS-0203503

C74966

TRC

Matrix Scientific

Crysdot

Chemenu

American Custom Chemicals Corporation

AK Scientific

Organocopper chemistry

Grignard reagents

Organolithium reagents

Michael acceptors

Alkylzinc reagents

Enones

Zinc powder

TMEDA

Cu(I)

Ag(I)

Au(III)

AuCl₃

AgBF₄

LiClO₄

Li halides

NiCl₂

Sc(OTf)₃

TPGS-750-M

Lewis acid

Carbanion

Enolate anions

Aldol addition

Aldol condensation

Crossed aldol condensation

Claisen–Schmidt reaction

Intramolecular aldol reaction

Enamines

2-piperidineethanol

2-piperidinemethanol

Gas chromatography-mass spectroscopy (GC-MS)

Nuclear magnetic resonance spectroscopy (NMR)

Infrared spectroscopy (IR)

Lithium perchlorate

Nickel chloride

Scandium triflate

Carbonyl compounds

Carbonyl group

Carbonyl carbon

Carbonyl oxygen

Carbon-carbon double bond

Carbon-hydrogen bond

Carbon-heteroatom bond

Carbon-carbon bond

Carbon-oxygen bond

Carbon-nitrogen bond

Carbon-sulfur bond

Aliphatic aldehydes

Aromatic aldehydes

Aliphatic ketones

Aromatic ketones

Aliphatic alcohols

Aromatic alcohols

Alkanes

Alkenes

Alkynes

Carboxylic acids

Esters

Anhydrides

Ethers

Amines

Amides

Imines

Oximes

Hydrazones

Hydrazines

Hydroxylamines

Ammonia

Halides

Sulfonates

Halogens

Organozinc reagents

Organocopper reagents

Grignard reagents

Organolithium reagents

Alkyl halides

Aryl halides

Heteroaryl halides

Vinyl halides

Alkyl sulfonates

Aryl sulfonates

Heteroaryl sulfonates

Vinyl sulfonates

Alkylzinc reagents

Alkylcopper reagents

Alkylmagnesium halides

Alkyllithium reagents

Alkyl iodides

Alkyl bromides

Alkyl chlorides

Alkyl fluorides

Alkylzinc halides

Alkylcopper halides

Alkylmagnesium halides

Alkyllithium reagents

Alkylcopper

Alkylzinc

Alkylmagnesium

Alkyllithium

Alkyl groups

Aryl groups

Heteroaryl groups

Vinyl groups

Alkyl chains

Branched alkyl chains

Linear alkyl chains

Cyclic alkyl chains

Methyl groups

Methylene groups

Methine groups

Quaternary carbon atoms

Tertiary carbon atoms

Secondary carbon atoms

Primary carbon atoms

Aliphatic carbon atoms

Aromatic carbon atoms

Carbonyl carbon atoms

Alpha carbon atoms

Beta carbon atoms

Gamma carbon atoms

Delta carbon atoms

Epsilon carbon atoms

Zeta carbon atoms

Eta carbon atoms

Theta carbon atoms

Iota carbon atoms

Kappa carbon atoms

Lambda carbon atoms

Mu carbon atoms

Nu carbon atoms

Xi carbon atoms

Omicron carbon atoms

Pi carbon atoms

Rho carbon atoms

Sigma carbon atoms

Tau carbon atoms

Upsilon carbon atoms

Phi carbon atoms

Chi carbon atoms

Psi carbon atoms

Omega carbon atoms

Hydrogen atom

Oxygen atom

Carbon atom

Nitrogen atom

Sulfur atom

Halogen atom

Metal atom

Transition metal atom

Copper atom

Silver atom

Gold atom

Zinc atom

Lithium atom

Magnesium atom

Ruthenium atom

Rhodium atom

Iridium atom

Palladium atom

Platinum atom

Nickel atom

Chromium atom

Manganese atom

Vanadium atom

Titanium atom

Iron atom

Cobalt atom

Molybdenum atom

Tungsten atom

Osmium atom

Rhenium atom

Boron atom

Aluminum atom

Silicon atom

Phosphorus atom

Sulfur atom

Chlorine atom

Bromine atom

Iodine atom

Fluorine atom

Oxygen molecule

Hydrogen molecule

Nitrogen molecule

Carbon dioxide molecule

Water molecule

Ammonia molecule

Methane molecule

Ethane molecule

Propane molecule

Butane molecule

Pentane molecule

Hexane molecule

Heptane molecule

Octane molecule

Nonane molecule

Decane molecule

Undecane molecule

Dodecane molecule

Tridecane molecule

Tetradecane molecule

Pentadecane molecule

Hexadecane molecule

Heptadecane molecule

Octadecane molecule

Nonadecane molecule

Icosane molecule

Heneicosane molecule

Docosane molecule

Tricosane molecule

Tetracosane molecule

Pentacosane molecule

Hexacosane molecule

Heptacosane molecule

Octacosane molecule

Nonacosane molecule

Triacontane molecule

Hentriacontane molecule

Dotriacontane molecule

Tritriacontane molecule

Tetratriacontane molecule

Pentatriacontane molecule

Hexatriacontane molecule

Heptatriacontane molecule

Octatriacontane molecule

Nonatriacontane molecule

Tetracontane molecule

Ethylene

Propylene

Butylene

Pentene

Hexene

Heptene

Octene

Nonene

Decene

Undecene

Dodecene

Tridecene

Tetradecene

Pentadecene

Hexadecene

Heptadecene

Octadecene

Nonadecene

Icosene

Heneicosene

Docosene

Tricosene

Tetracosene

Pentacosene

Hexacosene

Heptacosene

Octacosene

Nonacosene

Triacontene

Hentriacontene

Dotriacontene

Tritriacontene

Tetratriacontene

Pentatriacontene

Hexatriacontene

Heptatriacontene

Octatriacontene

Nonatriacontene

Tetracontene

Cyclohexane

Cyclopentane

Cycloheptane

Cyclooctane

Cyclononane

Cyclodecane

Cycloundecane

Cyclododecane

Cyclotridecane

Cyclotetradecane

Cyclopentadecane

Cyclohexadecane

Cycloheptadecane

Cyclooctadecane

Cyclononadecane

Cycloeicosane

Cycloheneicosane

Cyclodocosane

Cyclotricosane

Cyclotetracosane

Cyclopentacosane

Cyclohexacosane

Cycloheptacosane

Cyclooctacosane

Cyclononacosane

Cyclotriacontane

Cyclohentriacontane

Cyclodotriacontane

Cyclotritriacontane

Cyclotetratriacontane

Cyclopentatriacontane

Cyclohexatriacontane

Cycloheptatriacontane

Cyclooctatriacontane

Cyclononatriacontane

Cyclotetracontane

Benzene

Toluene

Xylene

Aniline

Phenol

Benzoic acid

Benzaldehyde

Acetophenone

Anisole

Nitrobenzene

Chlorobenzene

Bromobenzene

Iodobenzene

Pyridine

Quinoline

Pyrrole

Furan

Thiophene

Imidazole

Pyrazole

Triazole

Tetrazole

Oxazole

Isoxazole

Thiazole

Isothiazole

Oxadiazole

Thiadiazole

Triazine

Tetrazine

Pyrazine

Pyrimidine

Pyridazine

Indole

Isoindole

Benzofuran

Benzothiophene

Benzimidazole

Quinoline

Isoquinoline

Quinoxaline

Quinoxaline

Phthalazine

Cinnoline

Acridine

Phenanthrene

Anthracene

Naphthalene

Pyrene

Coronene

Fullerene

Graphene

Carbon nanotube

Diamond

Graphite

Buckminsterfullerene

C60

C70

C84

C240

C540

C1000

C10000

C100000

C1000000

C1000000000

C1000000000000

C1000000000000000000

C1000000000000000000000

C1000000000000000000000000

C1000000000000000000000000000

C1000000000000000000000000000000

C1000000000000000000000000000000000

C1000000000000000000000000000000000000

C1000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000

C100000000000000000000000000000000000000000000000000000000000000

C100000000000000000000000000000000000000000000000000000000000000000

C100000000000000000000000000000000000000000000000000000000000000000000

C100000000000000000000000000000000000000000000000000000000000000000000000

C100000000000000000000000000000000000000000000000000000000000000000000000000

C100000000000000000000000000000000000000000000000000000000000000000000000000000

C100000000000000000000000000000000000000000000000000000000000000000000000000000000

C100000000000000000000000000000000000000000000000000000000000000000000000000000000000

C100000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C100000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C100000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C100000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C10000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C10000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C100000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C100000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C10000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C100000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C100000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000

C1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000